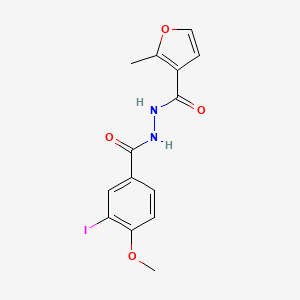
N'-(3-iodo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-iodo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide is a chemical compound with a complex structure that includes an iodine atom, a methoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-iodo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide typically involves the reaction of 3-iodo-4-methoxybenzoic acid with 2-methylfuran-3-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-(3-iodo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, leading to the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the iodine atom can produce various substituted derivatives.
Scientific Research Applications
N’-(3-iodo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-iodo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-iodo-4-methoxybenzoyl)-2-furohydrazide
- N’-(3-iodo-4-methoxybenzoyl)-2-methyl-3-furohydrazide
- N’-(3-iodo-4-methoxybenzoyl)nicotinohydrazide
Uniqueness
N’-(3-iodo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and methoxy group differentiate it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C14H13IN2O4 |
|---|---|
Molecular Weight |
400.17 g/mol |
IUPAC Name |
N'-(3-iodo-4-methoxybenzoyl)-2-methylfuran-3-carbohydrazide |
InChI |
InChI=1S/C14H13IN2O4/c1-8-10(5-6-21-8)14(19)17-16-13(18)9-3-4-12(20-2)11(15)7-9/h3-7H,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
SQXPNTLZDAXRES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)C2=CC(=C(C=C2)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















